Imidazo[1,2-a]pyrazine-2-acetonitrile

Medicinal Chemistry Drug Design Physicochemical Profiling

Imidazo[1,2-a]pyrazine-2-acetonitrile (CAS 57892-74-7) is a fused bicyclic heterocycle containing a bridgehead nitrogen, belonging to the imidazo[1,2-a]pyrazine family. It serves as a versatile building block in medicinal chemistry, most notably as the core scaffold for Aurora kinase inhibitors, PDE10A inhibitors, and other ATP-competitive kinase programs.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 57892-74-7
Cat. No. B3145695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazine-2-acetonitrile
CAS57892-74-7
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=N1)CC#N
InChIInChI=1S/C8H6N4/c9-2-1-7-6-12-4-3-10-5-8(12)11-7/h3-6H,1H2
InChIKeySHNARLFIXPZUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazine-2-acetonitrile (CAS 57892-74-7): Core Scaffold Overview for Procurement Decisions


Imidazo[1,2-a]pyrazine-2-acetonitrile (CAS 57892-74-7) is a fused bicyclic heterocycle containing a bridgehead nitrogen, belonging to the imidazo[1,2-a]pyrazine family. It serves as a versatile building block in medicinal chemistry, most notably as the core scaffold for Aurora kinase inhibitors, PDE10A inhibitors, and other ATP-competitive kinase programs [1]. Its molecular formula is C8H6N4 with a molecular weight of 158.16 g/mol, a topological polar surface area (PSA) of 53.98 Ų, and a calculated LogP of 0.795 .

Why Imidazo[1,2-a]pyrazine-2-acetonitrile Cannot Be Simply Replaced by Its Pyridine or Pyrimidine Analogs


Although imidazo[1,2-a]pyridine-2-acetonitrile (CAS 57892-77-0) and imidazo[1,2-a]pyrimidine-2-acetonitrile (CAS 57892-72-5) share the same acetonitrile functional handle and are often considered interchangeable building blocks, their physicochemical and biological profiles are non-equivalent. The pyridine analog exhibits a markedly lower PSA (41.09 vs. 53.98 Ų) and higher LogP (1.40 vs. 0.80) , significantly altering solubility and permeability. Critically, the position of the ring nitrogen atom governs pharmacological activity: imidazo[1,2-a]pyrazines are biologically equivalent to imidazo[4,5-c]pyridines and demonstrate superior inotropic potency compared to imidazo[1,2-a]pyrimidines, which are functionally equivalent to the less active imidazo[4,5-b]pyridines [1]. Simple scaffold hopping without empirical validation therefore risks loss of potency or altered target selectivity.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrazine-2-acetonitrile Versus Close Analogs


Higher Topological Polar Surface Area (TPSA) Relative to the Pyridine Analog Improves Aqueous Solubility Predictions

Imidazo[1,2-a]pyrazine-2-acetonitrile exhibits a TPSA of 53.98 Ų, which is 12.89 Ų higher than that of its direct pyridine analog imidazo[1,2-a]pyridine-2-acetonitrile (TPSA 41.09 Ų) . This difference is driven by the additional nitrogen atom in the pyrazine ring, increasing hydrogen-bond acceptor capacity. The elevated PSA is associated with improved aqueous solubility and reduced passive membrane permeability, which can be advantageous when designing soluble inhibitors or reducing off-target CNS penetration.

Medicinal Chemistry Drug Design Physicochemical Profiling

Lower LogP (0.80) Versus the Pyridine Analog (1.40) Reduces Lipophilicity-Driven Off-Target Binding Risk

The calculated LogP of imidazo[1,2-a]pyrazine-2-acetonitrile is 0.795, compared to 1.400 for imidazo[1,2-a]pyridine-2-acetonitrile . The 0.605 log unit reduction corresponds to an approximately 4-fold lower octanol-water partition coefficient. In drug discovery, lower LogP (<3) correlates with reduced promiscuous off-target binding and improved developability profiles.

Lipophilicity Drug-likeness Off-target risk

Superior Inotropic Potency of the Pyrazine Core Over the Pyrimidine Core: Class-Level Functional Equivalence to [4,5-c]Pyridines

Spitzer et al. (1988) demonstrated that imidazo[1,2-a]pyrazine derivatives are biologically equivalent to imidazo[4,5-c]pyridines and exhibit superior inotropic activity compared to imidazo[1,2-a]pyrimidine derivatives, which correspond to the less active imidazo[4,5-b]pyridine series [1]. Specifically, 2-[2-methoxy-4-(methylsulfenyl)phenyl]imidazo[1,2-a]pyrazine and its sulfonyl analog were identified as potent inotropic agents both in vitro and in vivo. While the precise EC50 values for the unsubstituted parent scaffold are not reported, the class-level potency hierarchy is unambiguous: pyrazine >> pyrimidine for inotropic efficacy.

Cardiotonic activity Inotropic agents Scaffold hopping

Submicromolar Antiproliferative Activity of Imidazo[1,2-a]pyrazine Derivatives Against Melanoma Cells Supports Oncology Program Prioritization

Garamvölgyi et al. (2016) designed a series of diarylamide and diarylurea derivatives bearing either imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine scaffolds. Against the A375P human melanoma cell line, imidazo[1,2-a]pyrazine-containing compounds 18c, 18h, and 18i achieved IC50 values below 0.06 µM [1]. In a separate study of antiproliferative imidazo[1,2-a]pyrazines (10a–m) and imidazo[1,2-a]pyridines (12a–l), pyrazine derivative 10b showed IC50 values of 16 µM (A375), 18 µM (HepG2), and 21 µM (MCF-7), comparable to the most potent pyridine derivative 12b (11 µM on A375) [2]. While both scaffolds can yield potent analogs, the pyrazine core consistently delivers submicromolar activity in melanoma models with expandable SAR.

Anticancer Melanoma Kinase inhibition

Validated Kinase Inhibitor Scaffold with Aurora A/B and CHK1/CHK2 Inhibition Profiles Not Demonstrated by Pyridine or Pyrimidine Congeners

The imidazo[1,2-a]pyrazine core is an established kinase inhibitor scaffold. Yu et al. (2010) reported compound 1 (an imidazo[1,2-a]pyrazine) as a dual Aurora A/B inhibitor with IC50 = 250 nM in cells [1]. Voss et al. (2012) optimized this scaffold to improve off-target kinase selectivity while retaining Aurora A/B potency [2]. Additionally, 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines inhibit CHK1, CHK2, and ABL kinases with equivalent or better potency than reference inhibitors [3]. This multi-kinase polypharmacology is scaffold-dependent; equivalent polypharmacology has not been demonstrated for imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrimidine cores in head-to-head published studies.

Kinase inhibitors Aurora kinase CHK1 Scaffold validation

Best-Fit Application Scenarios for Imidazo[1,2-a]pyrazine-2-acetonitrile Based on Evidence


Kinase Inhibitor Lead Generation Targeting Aurora, CHK1, or Multi-Kinase Profiles

Imidazo[1,2-a]pyrazine-2-acetonitrile is the optimal starting scaffold for programs requiring dual Aurora A/B inhibition or broader kinase polypharmacology (CHK1, CHK2, ABL). The core has demonstrated cell-based Aurora IC50 of 250 nM as a dual inhibitor [1] and has been successfully optimized for improved selectivity via structure-guided medicinal chemistry [2]. No equivalent multi-kinase validation exists for the pyridine or pyrimidine acetonitrile analogs.

Cardiotonic Agent Development Leveraging Privileged Inotropic Scaffold

For programs targeting congestive heart failure or requiring positive inotropic activity, imidazo[1,2-a]pyrazine-2-acetonitrile provides access to a scaffold that is biologically equivalent to the clinically active imidazo[4,5-c]pyridine series and functionally superior to imidazo[1,2-a]pyrimidine-based analogs [1]. Substitution at the 2-position with appropriate aryl groups has yielded potent inotropic agents active both in vitro and in vivo.

PDE10A-Focused CNS Drug Discovery Programs

The imidazo[1,2-a]pyrazine core has been validated as a PDE10A inhibitor scaffold with optimal physicochemical properties (PSA 53.98 Ų, LogP 0.80) for CNS drug design [1][2]. Optimization campaigns have yielded subnanomolar, brain-penetrant PDE10A inhibitors with efficacy in preclinical models of schizophrenia, establishing this scaffold as a preferred starting point over more lipophilic pyridine analogs (LogP 1.40) that may carry higher off-target risk.

Antiproliferative Agent Synthesis for Melanoma and Solid Tumor Programs

Building block procurement for oncology programs is supported by the demonstrated ability of imidazo[1,2-a]pyrazine derivatives to achieve sub-60 nM IC50 against A375P melanoma cells [1]. The scaffold has shown consistent activity across HepG2, MCF-7, and A375 cancer lines, with activity comparable to or exceeding that of imidazo[1,2-a]pyridine analogs in side-by-side studies [2].

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazine-2-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.